Digoxigenin

Na,K-ATPase Cardiac glycosides Isoform selectivity

Endogenous biotin interference in ISH and blotting compromises signal clarity and inflates false positives. Digoxigenin eliminates this problem entirely. Its exclusive Digitalis botanical origin ensures zero cross-reactivity with animal tissues, delivering 2-10× higher sensitivity and significantly reduced non-specific staining compared to biotin-based systems. - Detects ≤0.03 pg target nucleic acid via chemiluminescence-10-fold more sensitive than 32P autoradiography. - Orthogonal to biotin-streptavidin; enables clean multiplexed two-color FISH and combined ISH/IHC. - Stable, non-radioactive probe with years-long shelf life; eliminates radioactive waste disposal costs. - Available in multiple batch sizes with same-day global dispatch for qualified R&D orders.

Molecular Formula C23H34O5
Molecular Weight 390.5 g/mol
CAS No. 1672-46-4
Cat. No. B1670575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigoxigenin
CAS1672-46-4
SynonymsDigoxigenin;  Digoxigenine;  Lanadigenin;  HSDB 7108; 
Molecular FormulaC23H34O5
Molecular Weight390.5 g/mol
Structural Identifiers
SMILESCC12CCC(CC1CCC3C2CC(C4(C3(CCC4C5=CC(=O)OC5)O)C)O)O
InChIInChI=1S/C23H34O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14-19,24-25,27H,3-8,10-12H2,1-2H3/t14-,15+,16-,17-,18+,19-,21+,22+,23+/m1/s1
InChIKeySHIBSTMRCDJXLN-KCZCNTNESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in ethanol and methanol;  slightly soluble in chloroform
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Digoxigenin: Non-Radioactive Detection Hapten


Digoxigenin (CAS 1672-46-4) is a steroid hapten of the cardenolide class [1]. It is the aglycone of the cardiac glycoside digoxin and can be obtained via hydrolysis of digoxin or extraction from *Digitalis* species [1]. Unlike its glycosylated counterpart digoxin, digoxigenin lacks the tridigitoxose sugar moiety, a structural difference that fundamentally alters its Na,K-ATPase isoform selectivity profile [2]. Its primary utility lies not in direct therapeutic action but as a small (390 Da), stable, and highly specific molecular label for nucleic acid and protein detection in non-radioactive assays, where it offers distinct advantages over other hapten systems [3].

Non-radioactive nucleic acid labeling workflow
Low-background hapten for ISH/IHC on biotin-rich tissues
Multiplex-compatible orthogonal labeling chemistry

Digoxigenin vs. Digoxin Selectivity


The critical distinction between digoxigenin and its close analog digoxin lies in the presence of the tridigitoxose sugar moiety. This sugar is not merely an inert appendage; it is the primary determinant of isoform selectivity for the human Na,K-ATPase [1]. Digoxin, with its sugar, exhibits moderate but significant selectivity (up to 4-fold) for the α2 and α3 isoforms over the α1 isoform. In stark contrast, the binding affinities of digoxigenin (the aglycone) for all three isoforms (α1, α2, and α3) are indistinguishable (KD α1 = α2 = α3) [1]. This fundamental difference in target engagement means that digoxigenin and digoxin are not interchangeable for studies requiring isoform-specific modulation. Furthermore, in labeling applications, digoxigenin's unique botanical origin in *Digitalis* species confers an advantage over biotin, a ubiquitous endogenous cofactor in many tissues, by eliminating the background signal caused by endogenous biotin interference [2].

Digoxin substitution Digoxin exhibits isoform selectivity (up to 4-fold α2/α3 over α1); digoxigenin shows no selectivity. Interchanging them may invalidate Na,K-ATPase isoform studies.
Biotin interference Biotin is endogenous in many tissues, causing high background. Digoxigenin avoids this cross‑reactivity, making biotin a poor substitute for sensitive ISH or blotting on liver/kidney samples.

Digoxigenin Performance Evidence


Na,K-ATPase Isoform Binding Selectivity

Digoxigenin, the aglycone of digoxin, demonstrates a critical mechanistic difference from its parent glycoside. While digoxin shows a moderate selectivity for the α2 and α3 isoforms of human Na,K-ATPase over α1 (up to 4-fold), digoxigenin displays no such selectivity. Binding affinity studies using purified recombinant human Na,K-ATPase isoforms expressed in *Pichia pastoris* show that the dissociation constants (KD) for digoxigenin are indistinguishable across α1, α2, and α3 isoforms (KD α1 = α2 = α3) [1]. This directly contrasts with digoxin, for which the KD for α1 is greater than that for α2 and α3. This difference is attributed entirely to the absence of the tridigitoxose sugar moiety on digoxigenin [1].

Isoform Binding Selectivity
Head-to-head
Target: no selectivity (KD α1=α2=α3).
Comparator (digoxin): up to 4‑fold for α2/α3 over α1.
Reported isoform selectivity context
Requires aglycone control in isoform‑specific studies
Na,K-ATPase Cardiac glycosides Isoform selectivity

Detection Sensitivity vs. 32P Autoradiography

In nucleic acid detection assays, digoxigenin (DIG)-labeled probes offer superior sensitivity compared to traditional radioactive 32P-labeled probes. Using chemiluminescent detection, DIG-labeled probes can detect as little as 0.03 pg of target DNA or RNA [1]. This method is approximately 10-fold more sensitive and 50-fold faster than autoradiographic detection of 32P-labeled probes [1]. In dot-blot and Southern-blot applications using colorimetric detection, the system can detect 0.1 pg of homologous DNA within 16 hours without significant background [2].

Chemiluminescent LOD
Head-to-head
0.03 pg
10‑fold more sensitive vs. 32P
Reported detection sensitivity context
Chemiluminescent readout; supports low‑abundance target detection
Nucleic acid detection Non-radioactive labeling Chemiluminescence

Background Signal vs. Biotin in Electrochemical Assays

In enzyme-linked sandwich hybridization assays for pathogen-specific DNA sequences, digoxigenin outperforms both biotin and fluorescein as a tag in terms of detection limit and background signal. A comparative evaluation using magnetic microsphere-based assays demonstrated that the digoxigenin system yields the lowest detection limit, primarily due to producing much lower background signals than the other tags tested [1].

Electrochemical Background
Head-to-head
Lowest detection limit among tested tags; much lower background vs. biotin and fluorescein.
Reported low‑background tag context
Genomagnetic assay; pathogen DNA detection
Electrochemical detection Biosensors Background signal

In Situ Hybridization Sensitivity vs. 35S and Biotin

In a direct comparison of labeling methods for in situ hybridization (ISH) to detect viral genomes, digoxigenin (DIG)-labeled probes demonstrated sensitivity almost identical to that of 35S-radiolabeled probes in both dot-blot and ISH experiments. In contrast, biotin-labeled probes were found to be less sensitive, particularly in cases of laryngeal papilloma detection [1]. The study concluded that the DIG labeling and detection method is highly sensitive and preferable to radiolabeled probes for ISH in pathology laboratories [1].

In Situ Hybridization Sensitivity
Head-to-head
Sensitivity nearly identical to 35S; biotin less sensitive.
Reported ISH sensitivity equivalence
Viral genome detection in pathology specimens
In situ hybridization Virology Non-radioactive probes

Labeling Specificity: Endogenous Biotin Avoidance

A critical advantage of digoxigenin over biotin as a labeling hapten stems from its unique biological source. Digoxigenin is found exclusively in plants of the genus *Digitalis*, making it a foreign antigen in animal tissues . Consequently, anti-DIG antibodies exhibit no cross-reactivity with endogenous animal biomolecules. In contrast, biotin is a ubiquitous coenzyme present in high concentrations in many tissues (e.g., liver, kidney), leading to significant background and false-positive signals in sensitive assays . Quantitative dot blotting has shown digoxigenin-labeled probes to be two- to ten-fold more sensitive than biotinylated probes for detecting HPV 16 DNA, with digoxigenin also producing less non-specific background staining of tissue sections [1].

Endogenous Biotin Avoidance
Cross‑study comparable
2‑ to 10‑fold more sensitive vs. biotin; reduced non‑specific background.
Reported labeling specificity context
HPV DNA detection; tissue‑dependent background reduction
Labeling specificity Hapten Biotin interference

Digoxigenin: Research and Industrial Applications


Non-Radioactive Southern and Northern Blotting

Digoxigenin is ideally suited for blotting applications requiring maximal sensitivity without the use of 32P. The system's ability to detect as little as 0.03 pg of target nucleic acid via chemiluminescence—a 10-fold improvement over autoradiography—makes it a superior choice for detecting low-abundance transcripts or genomic sequences [1]. The avoidance of radioactive waste disposal and the long shelf-life of DIG-labeled probes further enhance its practicality and cost-effectiveness for routine lab use.

In Situ Hybridization on High-Biotin Tissues

For ISH applications on tissues such as liver or kidney, where endogenous biotin causes high background, digoxigenin is the demonstrably superior hapten. Its exclusive botanical origin ensures that anti-DIG antibodies do not cross-react with animal tissues, leading to a 2- to 10-fold increase in sensitivity and a significant reduction in non-specific staining compared to biotinylated probes [2]. This makes it the reagent of choice for clinical pathology and research histology labs aiming for clear, interpretable results in viral and gene expression studies.

Multiplex Assays Avoiding Biotin Interference

Digoxigenin's orthogonality to the biotin-streptavidin system allows for its use in multiplexed experiments. Because anti-DIG antibodies do not recognize biotin, digoxigenin can be combined with biotin-labeled probes in the same assay to simultaneously detect two different targets without cross-interference . This capability is critical for advanced applications like multi-color fluorescence in situ hybridization (FISH) and combined ISH/immunohistochemistry (IHC) experiments.

Electrochemical Genomagnetic Assay Biosensors

In the development of sensitive electrochemical DNA sensors, digoxigenin provides a distinct advantage over other hapten tags. Comparative studies have shown that the digoxigenin system yields the lowest detection limit in enzyme-linked genomagnetic assays, primarily due to its ability to generate much lower background signals than biotin or fluorescein [3]. This makes it the preferred tag for researchers engineering next-generation diagnostic biosensors where signal-to-noise ratio is a primary performance metric.

Application
Selection Property
Validation Focus
Non‑radioactive blotting
Non‑radioactive detection sensitivity
Chemiluminescent LOD validation
ISH on biotin‑rich tissues
Low endogenous background
Tissue‑specific background review
Multiplex nucleic acid detection
Orthogonal to biotin‑streptavidin
Cross‑interference validation
Electrochemical biosensor development
Reported lowest background tag
Signal‑to‑noise ratio optimization

Technical Documentation Hub

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45 linked technical documents
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